molecular formula C7H7N3O2 B1434525 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one CAS No. 1936095-12-3

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Cat. No. B1434525
CAS RN: 1936095-12-3
M. Wt: 165.15 g/mol
InChI Key: JUFHEKDUIHDLNP-UHFFFAOYSA-N
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Description

“7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one” is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . In a specific experimental research, it was found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Photophysical Properties and Quantum Yield

A study by Volpi et al. (2021) explored the optical and electrochemical properties of methoxylated imidazo[1,5-a]pyridines, which are closely related to 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one. The research highlighted the influence of 1,3 substitutions on the imidazo[1,5-a]pyridine nucleus, impacting rotational barriers and frontier molecular orbitals. This study was significant in understanding the hyperchromic effect, photoemission quantum yield, and electrochemical properties, particularly in tuning the Stokes shift and enhancing emission quantum yield from 22% to 50% (Volpi et al., 2021).

Crystal Structure Analysis

Koudad et al. (2015) conducted a study on the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, a compound similar to 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one. The research provided insights into the planarity of the imidazo[1,2-a] pyridine ring system and its dihedral angles with related groups. The study emphasized the importance of C—H⋯N and C—H⋯O hydrogen bonds in forming crystal structures (Koudad et al., 2015).

Bioreduction Properties

Zaki et al. (2012) synthesized and evaluated substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds. One of the compounds synthesized, 7-ethyl-3-(4-methoxyphenyl)-8-oxo-7,8-dihydro-3H-imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine-9-carbonitrile, showed potential bioreduction properties in their electrochemical studies. This research offers insights into the electrochemical behavior of compounds structurally related to 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (Zaki et al., 2012).

Antitumor Activity

Almeida et al. (2018) investigated novel selenylated imidazo[1,2-a]pyridines for their activity against breast cancer cells. Although not directly studying 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one, this research provides an example of the potential antitumor applications of closely related imidazo[1,2-a]pyridines. The study highlighted the compounds' ability to intercalate into DNA, cause DNA cleavage, and induce apoptosis in cancer cells (Almeida et al., 2018).

properties

IUPAC Name

7-methoxy-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-5-3-8-2-4-6(5)10-7(11)9-4/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFHEKDUIHDLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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